![molecular formula C16H20N8 B4482544 2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4482544.png)
2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as dimethyl and methylpiperazinyl groups
Preparation Methods
The synthesis of 2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the formation of the triazole ring, which is then further functionalized to introduce the pyrimidine and piperazinyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound shows promise as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular function and survival.
Comparison with Similar Compounds
2,7-Dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features but different substituents.
Triazolothiadiazine: A hybrid nucleus made by fusion of triazole and thiadiazine rings, known for its diverse pharmacological activities.
Sildenafil: A pyrazolopyrimidine derivative used as a pharmaceutical agent
Properties
IUPAC Name |
2,7-dimethyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-11-13(10-18-16-19-12(2)21-24(11)16)14-4-5-17-15(20-14)23-8-6-22(3)7-9-23/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQPTXWKQLLYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C3=NC(=NC=C3)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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